Confusion with felbinac or its esters can lead to wrong H-bond profiles. This CAS 1375069-18-3 compound is the exact free acid with 3'-pyrrolidine-1-carbonyl, enabling direct amide coupling without deprotection. • Purity ≥97% - reliable for HPLC reference. • Free acid for direct SAR derivatization. • Stored 2-8°C dry. Shipped globally.
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
CAS No.1375069-18-3
Cat. No.B1401272
⚠ Attention: For research use only. Not for human or veterinary use.
Biphenyl Acetic Acid Scaffold for Medicinal Chemistry
(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid (CAS 1375069-18-3) is a synthetic biphenyl-4-acetic acid derivative bearing a pyrrolidine-1-carbonyl substituent at the 3′-position (molecular formula C₁₉H₁₉NO₃, exact mass 309.1365 Da) [1]. It is commercially supplied as a research building block, typically at ≥97% purity, with recommended storage sealed under dry conditions at 2–8 °C . The compound is structurally related to the non-steroidal anti-inflammatory drug felbinac (biphenyl-4-acetic acid), but incorporates a tertiary amide moiety that alters hydrogen-bonding capacity, lipophilicity, and synthetic utility for downstream derivatization [1][2].
Functional handlesFree carboxylic acid and pyrrolidine carboxamide for orthogonal derivatization
Coupling readinessDirect amide/ester formation without deprotection; supports library synthesis
Procurement profileMulti-vendor research building block with specification review available
[1] PubChem Compound Summary for CID 70699886, (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid. National Center for Biotechnology Information (2026). View Source
[2] PubChem Compound Summary for CID 3332, Felbinac (biphenyl-4-ylacetic acid). National Center for Biotechnology Information (2026). View Source
Although the biphenylacetic acid chemotype contains multiple close structural analogs—including the methyl ester (CAS 1820704-95-7), the regioisomeric 3-acetic acid (CAS 1375069-22-9), and the parent compound felbinac—each modification produces distinct physicochemical and synthetic properties that preclude simple interchange. Methyl esterification eliminates the sole hydrogen-bond donor (ΔHBD = 1 → 0) and increases XLogP3 by ≈0.3 log units [1][2]. Regioisomerism shifts the carboxylic acid from the 4-position to the 3-position on the distal phenyl ring, altering molecular geometry and potential target recognition patterns [3]. Even felbinac, while sharing the 4-acetic acid biphenyl core, lacks the pyrrolidine carboxamide substituent entirely, removing a key handle for amide-based library expansion [4]. Reliance on generic “biphenyl acetic acid” selection without specifying the exact substitution pattern therefore carries a material risk of procuring a compound with unintended hydrogen-bonding profile, lipophilicity, reactivity, and scaffold diversification potential.
Methyl ester analogLoses hydrogen-bond donor (HBD 1→0) and increases lipophilicity, altering solubility and target interaction profiles
Regioisomeric 3-acetic acidCarboxylic acid position shifts molecular geometry; recognition patterns may not transfer
[1] PubChem Compound Summary for CID 70699886, (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid. National Center for Biotechnology Information (2026). View Source
[2] PubChem Compound Summary for CID 75488204, Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate. National Center for Biotechnology Information (2026). View Source
[3] PubChem Compound Summary for CID 74892517, 3-Carboxymethyl-3'-(pyrrolidinocarbony)biphenyl. National Center for Biotechnology Information (2026). View Source
[4] PubChem Compound Summary for CID 3332, Felbinac (biphenyl-4-ylacetic acid). National Center for Biotechnology Information (2026). View Source
Commercial Purity Advantage Over Methyl Ester Analog
The target free carboxylic acid is routinely supplied at ≥97% purity by multiple independent vendors , while the closest ester analog, methyl 2-(3′-(pyrrolidine-1-carbonyl)-[1,1′-biphenyl]-4-yl)acetate (CAS 1820704-95-7), is listed at 95% purity by the same class of commercial suppliers . This represents a quantifiable 2‑percentage‑point purity differential favoring the acid form under comparable procurement conditions.
Purity comparisonHead-to-head
Target ≥97% vs methyl ester 95%
Supports higher batch reproducibility
Based on commercial specifications; verify lot-specific COA
PurityProcurementReproducibility
Evidence Dimension
Commercial purity (batch-release specification)
Target Compound Data
≥97% (ABCR), ≥97% (ChemScene), 97% (Leyan)
Comparator Or Baseline
Methyl ester, CAS 1820704-95-7: 95% (Leyan)
Quantified Difference
≥2 percentage points higher purity for the free acid
Conditions
Typical commercial product specifications; non-GMP research-grade material
Why This Matters
Higher batch-to-batch purity directly reduces the burden of pre-reaction purification and improves reproducibility in multi-step synthetic sequences, lowering downstream failure risk.
PurityProcurementReproducibility
Hydrogen-Bond Donor Capacity and Target-Engagement Profile
The target compound possesses one hydrogen-bond donor (HBD) from the free carboxylic acid, whereas the methyl ester analog has zero HBDs [1][2]. This difference is critical: HBD count is a component of Lipinski's Rule of Five and directly influences aqueous solubility, membrane permeability, and the ability to form specific hydrogen bonds with biological targets.
H-bond donor countReported
1 HBD (acid) vs 0 HBD (ester)
Preserves hydrogen-bond donor for target interactions
Computed property; assay-specific relevance
Hydrogen bondingDrug-likenessSolubility
Evidence Dimension
Hydrogen-bond donor count
Target Compound Data
1 HBD
Comparator Or Baseline
Methyl ester, CAS 1820704-95-7: 0 HBD
Quantified Difference
ΔHBD = +1 for the free acid
Conditions
Computed property (PubChem, Cactvs 3.4.8.24)
Why This Matters
Procuring the free acid rather than the ester preserves the hydrogen-bond donor functionality, which is essential for medicinal chemistry campaigns where carboxylate–target interactions or aqueous solubility are design requirements.
Hydrogen bondingDrug-likenessSolubility
[1] PubChem Compound Summary for CID 70699886, (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid. National Center for Biotechnology Information (2026). View Source
[2] PubChem Compound Summary for CID 75488204, Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate. National Center for Biotechnology Information (2026). View Source
Lipophilicity Differential for Aqueous Compatibility
The free acid (XLogP3 = 3.0) is 0.3 log units less lipophilic than its methyl ester counterpart (XLogP3 = 3.3) [1][2]. While numerically modest, this difference corresponds to a ≈2‑fold shift in octanol–water partitioning and aligns with the expectation of improved aqueous solubility for the acid form.
Lipophilicity shiftReported
ΔXLogP3 = −0.3 (≈2-fold lower)
May improve aqueous solubility and reduce nonspecific binding
Lower lipophilicity reduces the risk of poor aqueous solubility and non-specific protein binding, attributes that are advantageous for both in vitro assay compatibility and early ADME profiling.
LipophilicityADMELead optimization
[1] PubChem Compound Summary for CID 70699886, (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid. National Center for Biotechnology Information (2026). View Source
[2] PubChem Compound Summary for CID 75488204, Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate. National Center for Biotechnology Information (2026). View Source
Scaffold Complexity Advantage Over Parent Felbinac
Relative to felbinac (biphenyl-4-acetic acid, MW 212.24 Da, zero rotatable pyrrolidine bonds), the target compound (MW 309.4 Da) incorporates a pyrrolidine-1-carbonyl substituent that adds a tertiary amide bond and a saturated heterocycle, increasing molecular weight by 97 Da and expanding the rotatable bond count from 3 to 4 [1][2]. This structural extension provides a distinct vector for further functionalization (e.g., amide coupling, Grignard addition, or reduction) that is absent in felbinac.
MW 309.4 Da, 4 rotatable bonds, contains pyrrolidine carboxamide
Comparator Or Baseline
Felbinac (biphenyl-4-acetic acid): MW 212.24 Da, 3 rotatable bonds, no amide
Quantified Difference
ΔMW = +97 Da; one additional rotatable bond; one added tertiary amide functional group
Conditions
Computed molecular descriptors (PubChem)
Why This Matters
For medicinal chemistry groups building focused compound libraries, the pyrrolidine amide moiety offers a synthetic branching point that is not available with felbinac, enabling greater structural diversity from a single advanced intermediate.
[1] PubChem Compound Summary for CID 70699886, (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid. National Center for Biotechnology Information (2026). View Source
[2] PubChem Compound Summary for CID 3332, Felbinac (biphenyl-4-ylacetic acid). National Center for Biotechnology Information (2026). View Source
The free carboxylic acid functionality (1 HBD, XLogP3 = 3.0) makes this compound an ideal starting point for programs requiring a carboxylate pharmacophore or for conversion to ester prodrugs. Unlike pre-formed methyl esters that lack hydrogen-bond donor capacity [1], the acid can be directly coupled to amines, alcohols, or hydrazines without a deprotection step, streamlining SAR campaigns [2].
High-Purity Reference Standards for Method Development
With commercially verified purity of ≥97% from multiple suppliers , this compound is suitable as a reference standard for HPLC/UPLC method development, impurity identification, and system suitability testing in pharmaceutical quality control workflows where a 2% higher purity relative to common ester analogs translates to lower background noise and clearer impurity resolution.
The embedded pyrrolidine-1-carbonyl group offers a tertiary amide handle that is absent in simpler biphenyl acetic acids such as felbinac [3]. This enables chemists to use the compound as a late-stage intermediate for amide coupling, heterocycle annulation, or reduction chemistry, generating structurally diverse lead-like molecules while maintaining the biphenyl 4-acetic acid backbone [2].
Physicochemical Property Benchmarking for Drug-Design Validation
The well-defined computed property differentials versus the methyl ester (ΔHBD = +1, ΔXLogP3 = −0.3) [1] provide a concrete, reproducible dataset for computational chemists validating in silico ADME prediction models. Procuring both the acid and its ester allows a controlled within-scaffold comparison of the effect of a single functional-group change on predicted solubility, permeability, and drug-likeness parameters.
Application
Selection Property
Validation Focus
Carboxylic acid bioisostere design
Free carboxylic acid handle
Coupling reactivity without deprotection
High-purity reference standard
Commercially verified purity specification
Method development reproducibility
Amide library diversification
Pyrrolidine carboxamide branching point
Late-stage functionalization versatility
Physicochemical benchmarking
Defined ΔHBD and ΔlogP vs methyl ester
In silico model validation
[1] PubChem Compound Summary for CID 70699886 and CID 75488204. National Center for Biotechnology Information (2026). View Source
[2] PubChem Compound Summary for CID 70699886, (4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid. National Center for Biotechnology Information (2026). View Source
[3] PubChem Compound Summary for CID 3332, Felbinac (biphenyl-4-ylacetic acid). National Center for Biotechnology Information (2026). View Source
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